molecular formula C11H13NO B7772638 3-(Dimethylamino)-1-phenyl-2-propen-1-one

3-(Dimethylamino)-1-phenyl-2-propen-1-one

Cat. No. B7772638
M. Wt: 175.23 g/mol
InChI Key: HUTKDPINCSJXAA-UHFFFAOYSA-N
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Patent
US04904658

Procedure details

A mixture of 50.0 g of acetophenone and 150 ml of N,N-dimethylformamide dimethyl acetal was stirred and heated at reflux for 8 hours. The mixture was allowed to cool to room temperature, then the solvent was removed in vacuo to give a crystalline residue. The residue was treated with 400 ml of hexane then filtered. The material on the filter was washed with hexane to give 47.8 g of the desired product as yellow crystals, mp 88°-91° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>CCCCCC>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crystalline residue
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The material on the filter was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 47.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.